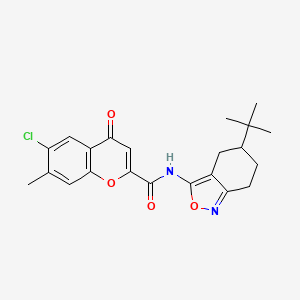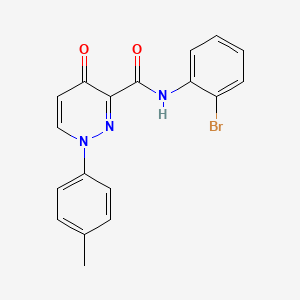
1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione is a complex organic compound that features a furan ring, a naphthalene ring, and a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole-2,5-dione core, followed by the introduction of the furan and naphthalene substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrrole-2,5-dione, furan, and naphthalene, such as:
- 1-(furan-2-ylmethyl)-3-(phenylamino)-1H-pyrrole-2,5-dione
- 1-(furan-2-ylmethyl)-3-(naphthalen-2-ylamino)-1H-pyrrole-2,5-dione
- 1-(thiophen-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione
Uniqueness
The uniqueness of 1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H14N2O3 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(naphthalen-1-ylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H14N2O3/c22-18-11-17(19(23)21(18)12-14-7-4-10-24-14)20-16-9-3-6-13-5-1-2-8-15(13)16/h1-11,20H,12H2 |
InChI Key |
LFUXVJRFAGEFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=O)N(C3=O)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B15110293.png)
![Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B15110299.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B15110306.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B15110313.png)

![7-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15110325.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl piperidyl ketone](/img/structure/B15110335.png)
![2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B15110336.png)
![N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B15110346.png)
amine](/img/structure/B15110361.png)
![8-methyl-4-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15110380.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110382.png)
